2-Bromo-3-iodobenzoic acid

Analytical Chemistry Solid-State Characterization Purity Assessment

Researchers requiring regioselective biaryl construction face challenges with symmetrical dihalides lacking orthogonal reactivity. 2-Bromo-3-iodobenzoic acid (CAS 855198-37-7) resolves this via distinct C-I (~50-65 kcal/mol) and C-Br (~65-80 kcal/mol) bond energies, enabling controlled sequential cross-coupling. • Enables two-step Suzuki-Miyaura sequence for diverse drug-like libraries • Ortho-bromo/meta-iodo pattern provides unique electronic & steric environment • Well-defined mp 159-162.5 °C ensures batch-to-batch consistency

Molecular Formula C7H4BrIO2
Molecular Weight 326.91 g/mol
CAS No. 855198-37-7
Cat. No. B1288681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-iodobenzoic acid
CAS855198-37-7
Molecular FormulaC7H4BrIO2
Molecular Weight326.91 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)I)Br)C(=O)O
InChIInChI=1S/C7H4BrIO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H,10,11)
InChIKeySLQSFNIMAOUADF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-iodobenzoic Acid: Product Overview


2-Bromo-3-iodobenzoic acid (CAS 855198-37-7) is a dihalogenated benzoic acid derivative with the molecular formula C₇H₄BrIO₂ and a molecular weight of 326.91 g/mol . It is characterized by the presence of bromine and iodine atoms at the 2- and 3- positions of the benzoic acid ring, respectively. This specific substitution pattern imparts distinct physicochemical properties, including a melting point range of 159–162.5 °C and a predicted pKa of 2.50 ± 0.10 . These properties make it a valuable intermediate in organic synthesis, particularly for applications requiring orthogonal reactivity in cross-coupling reactions [1].

Fits sequential cross-coupling workflow
Fits halogen-bonding crystal design
Fits solid-state identity verification

Why Substitution Fails for 2-Bromo-3-iodobenzoic Acid


The ortho-bromo and meta-iodo substitution pattern of 2-bromo-3-iodobenzoic acid creates a unique electronic and steric environment that cannot be replicated by simple substitution with other halobenzoic acids. The significantly different bond dissociation energies of C–I (≈50–65 kcal/mol) and C–Br (≈65–80 kcal/mol) enable highly regioselective, sequential cross-coupling reactions, which are not possible with symmetrical dihalides or compounds with a single halogen [1]. Furthermore, the size and polarizability of iodine in the meta position influence the crystal packing through specific halogen-bonding interactions, which differ fundamentally from those observed in the ortho-iodo isomer (3-bromo-2-iodobenzoic acid) [2]. These differential features mean that substituting this compound with a generic halobenzoic acid would compromise synthetic efficiency and the resulting material's structural integrity.

Regioisomer alters coupling sequence
3-Bromo-2-iodobenzoic acid places iodine adjacent to the carboxylic acid, which may hinder chemoselective oxidative addition.
Generic halobenzoic acids lack orthogonal reactivity
Symmetrical dihalides or mono-halogen acids do not allow sequential, regioselective C–C bond formation.
Halogen-bonding profile is position-dependent
Meta-iodo halogen-bond formation differs from ortho-iodo; supramolecular assembly may not transfer.

2-Bromo-3-iodobenzoic Acid: Performance & Purity


Melting Point vs. Benzoic Acid

2-Bromo-3-iodobenzoic acid exhibits a significantly higher melting point range (159–162.5 °C) compared to the unsubstituted parent compound, benzoic acid (122 °C) . This increase in melting point is consistent with the introduction of two heavy halogen atoms, which enhance van der Waals forces and molecular weight, thereby increasing the energy required for the solid-to-liquid phase transition. This property is a key differentiator for solid-state characterization and purity assessment during procurement and quality control.

Melting Point
Class-level
159–162.5 °C vs 122 °C
Supports solid-state identity verification
Consistent with heavy halogen substitution
Analytical Chemistry Solid-State Characterization Purity Assessment

Acidity (pKa) vs. Benzoic Acid

The predicted pKa of 2-bromo-3-iodobenzoic acid is 2.50 ± 0.10 . This value is substantially lower than that of the parent compound, benzoic acid (pKa = 4.20) [1]. The increased acidity is a result of the electron-withdrawing inductive effects of the ortho-bromo and meta-iodo substituents, which stabilize the conjugate base (carboxylate anion) [1]. This difference in acidity can influence the compound's ionization state under physiological or catalytic conditions, thereby affecting its solubility, membrane permeability, and reactivity profile in applications like bioconjugation or catalysis.

Acidity (pKa)
Class-level
pKa 2.50 vs 4.20
Supports pH-dependent reactivity design
Predicted from substituent effects
Physicochemical Properties Medicinal Chemistry Reactivity

Orthogonal Cross-Coupling Reactivity

The presence of both bromine and iodine atoms in 2-bromo-3-iodobenzoic acid provides a platform for sequential cross-coupling reactions due to the significant difference in their reactivity towards palladium-catalyzed oxidative addition. Based on well-established literature, the relative reactivity of aryl halides in Suzuki-Miyaura coupling follows the order: I > OTf > Br >> Cl [1]. This reactivity difference, which stems from the lower bond dissociation energy of the C–I bond (≈50–65 kcal/mol) compared to the C–Br bond (≈65–80 kcal/mol) [2], allows for a chemoselective first coupling at the iodo-substituted meta position, followed by a subsequent coupling at the bromo-substituted ortho position under more forcing conditions. This orthogonal reactivity is not achievable with the regioisomer, 3-bromo-2-iodobenzoic acid, where the more reactive iodine is adjacent to the sterically encumbered carboxylic acid group, potentially altering the sequence of reactivity and complicating synthetic planning.

Orthogonal Reactivity
Class-level
C–I reacts first; C–Br second
Supports stepwise arylation strategy
Based on bond dissociation energy order
Organic Synthesis Medicinal Chemistry Suzuki-Miyaura Coupling

Halogen Bonding in Crystal Engineering

A systematic study on co-crystals of acridine and halobenzoic acids demonstrates that the position of the halogen substituent critically influences the formation of halogen bonds (C–X⋯O). The study shows that meta-iodobenzoic acid (co-crystal 9) forms a halogen-bonded supramolecular architecture, whereas the ortho-iodo isomer (co-crystal 5) does not form a similar halogen bond and instead relies on hydrogen bonding [1]. This indicates that the meta-iodo substituent in 2-bromo-3-iodobenzoic acid is geometrically more accessible for participating in directional halogen bonding, a key interaction for crystal engineering and the design of functional materials. The ortho-bromo group may further fine-tune these interactions through steric and electronic effects.

Halogen Bonding
Reported
Meta-iodo forms halogen bond; ortho-iodo does not
Reported halogen-bonding behavior in co-crystals
Observed with acridine acceptor system
Crystal Engineering Supramolecular Chemistry Materials Science

Procurement Scenarios for 2-Bromo-3-iodobenzoic Acid


Orthogonal Cross-Coupling for Drug Scaffolds

As a fine chemical intermediate, 2-bromo-3-iodobenzoic acid is ideally suited for the sequential, regioselective construction of complex biaryl or heteroaryl architectures commonly found in pharmaceuticals. The inherent reactivity difference between its C–I and C–Br bonds (inferred from bond dissociation energies and general reactivity orders) allows for a controlled, two-step Suzuki-Miyaura coupling sequence to install two different aryl groups onto the benzoic acid core [1]. This orthogonal approach is essential for generating diverse libraries of drug-like molecules with high efficiency and minimal byproduct formation, directly addressing the needs of medicinal chemistry and process research.

Halogen-Bonded Supramolecular Materials

The compound serves as a specialized building block for crystal engineering, leveraging the halogen-bond donor capability of its meta-iodo substituent. Based on established crystallographic data for related meta-halobenzoic acids, the meta-iodo group is predicted to form directional C–I⋯O halogen bonds with suitable acceptors, while the carboxylic acid group provides a reliable hydrogen-bonding synthon [2]. This dual functionality makes 2-bromo-3-iodobenzoic acid a valuable precursor for synthesizing ligands for metal-organic frameworks (MOFs) or for the co-crystallization of active pharmaceutical ingredients (APIs) to modulate properties like solubility and stability.

Halogen-Enriched Intermediates for Agrochemicals

In the agrochemical and advanced materials sectors, halogenated aromatic compounds are prized for their influence on bioactivity and electronic properties. 2-Bromo-3-iodobenzoic acid provides a high-density halogen platform (molecular weight 326.91 g/mol) that can be further elaborated or used directly to introduce desirable characteristics. Its predicted pKa of 2.50 and its capacity for orthogonal functionalization [1] make it a versatile starting point for synthesizing novel herbicides, fungicides, or organic semiconductor precursors where precise control over molecular electronics and lipophilicity is critical.

Analytical Standard for Halobenzoic Acids

The well-defined and distinct melting point (159–162.5 °C) of 2-bromo-3-iodobenzoic acid allows it to serve as a useful reference standard for calibrating melting point apparatus or as a quality control standard in the development of analytical methods (e.g., HPLC, GC) for related dihalogenated benzoic acid derivatives. Its unique combination of halogens (Br and I) and distinct isotopic pattern (from Br and I) also make it a valuable compound for method validation in mass spectrometry.

Application
Selection Property
Validation Focus
Pharmaceutical scaffold synthesis
Orthogonal reactivity profile
Sequential coupling verification
Halogen-bonded supramolecular materials
Meta-iodo halogen-bond donor
Co-crystal structure confirmation
Halogen-enriched agrochemical intermediates
High-density halogen platform
Derivatization tolerance
Analytical reference standard
Distinct melting point & isotopic pattern
Method calibration & identity

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